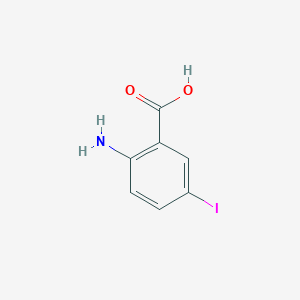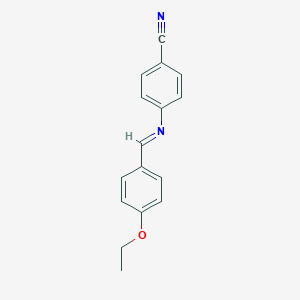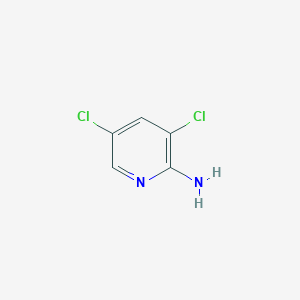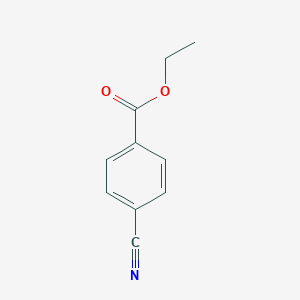![molecular formula C15H13N5OS B145795 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 133846-98-7](/img/structure/B145795.png)
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, also known as MPTT, is a chemical compound that belongs to the class of triazoles. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
生化和生理效应
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus (HCV).
实验室实验的优点和局限性
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability and solubility in various solvents. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione also exhibits low toxicity and is generally well-tolerated in animal studies. However, there are also some limitations to the use of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione may exhibit off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione. One area of interest is the development of more potent and selective derivatives of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione. Another area of interest is the investigation of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione's effects on other signaling pathways and enzymes involved in disease processes. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, which will be important for the development of potential therapeutic applications. Finally, the potential use of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione in combination with other drugs or therapies should also be explored.
合成方法
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione can be synthesized through a multi-step process involving the reaction of 4-aminopyridine, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the triazole ring. The final product is obtained through purification and isolation steps.
科学研究应用
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
属性
CAS 编号 |
133846-98-7 |
|---|---|
产品名称 |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
分子式 |
C15H13N5OS |
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-13-4-2-11(3-5-13)10-17-20-14(18-19-15(20)22)12-6-8-16-9-7-12/h2-10H,1H3,(H,19,22)/b17-10+ |
InChI 键 |
GNKGTSWMLPJLDM-LICLKQGHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
同义词 |
4-[(4-METHOXYPHENYL)METHYLIDENEAMINO]-5-PYRIDIN-4-YL-2H-1,2,4-TRIAZOLE-3(4H)-THIONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



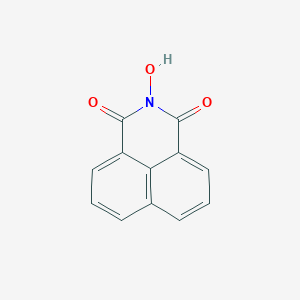

![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
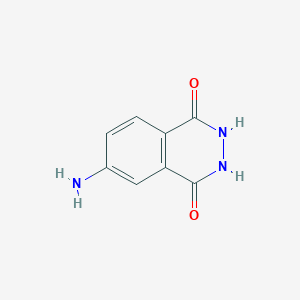
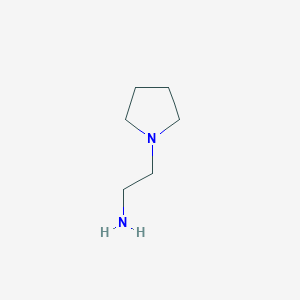
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
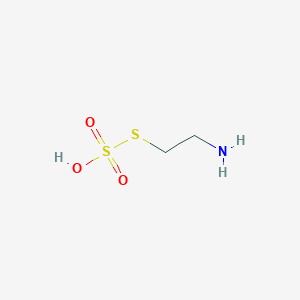
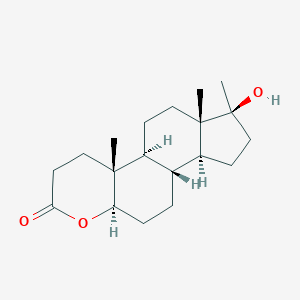
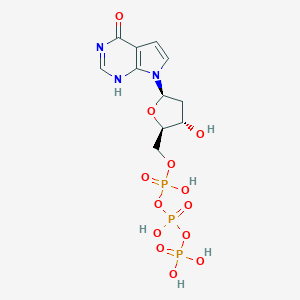
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
